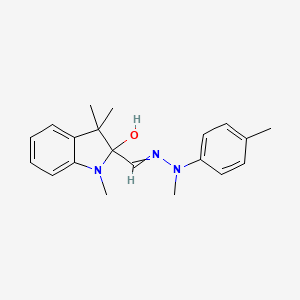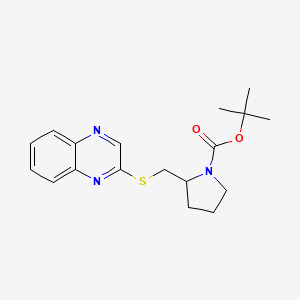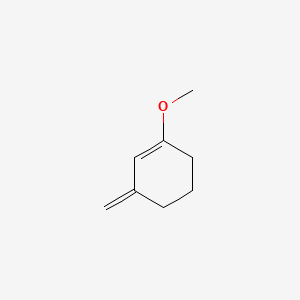
Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an iodoethyl group, and a methoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene typically involves multiple steps One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom at the desired position
For example, 4-methoxybenzene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromo-4-methoxybenzene can then undergo a halogen exchange reaction with iodine to form 1-bromo-2-iodo-4-methoxybenzene. Finally, the iodoethyl group can be introduced via an alkylation reaction using ethylene and a suitable catalyst .
Industrial Production Methods
Industrial production of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and cost-effectiveness. Industrial methods may also employ continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom substituted on the benzene ring.
Bromobenzene: A compound with only a bromine atom substituted on the benzene ring.
4-Methoxyiodobenzene: A compound with a methoxy group and an iodine atom substituted on the benzene ring.
Uniqueness
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is unique due to the presence of both bromine and iodine atoms, along with a methoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
153683-14-8 |
|---|---|
Molekularformel |
C9H10BrIO |
Molekulargewicht |
340.98 g/mol |
IUPAC-Name |
1-bromo-2-(2-iodoethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
PBRHRGHQCASACP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


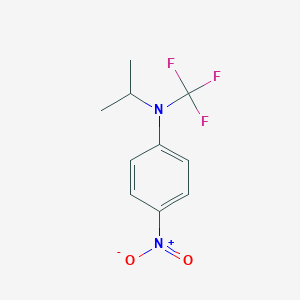
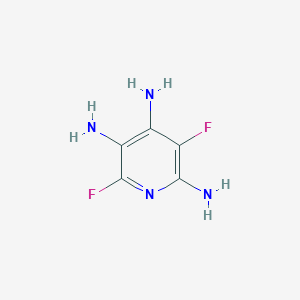

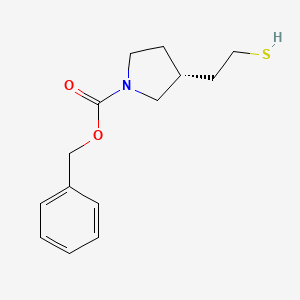
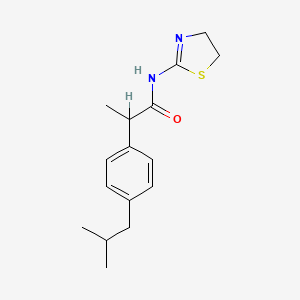


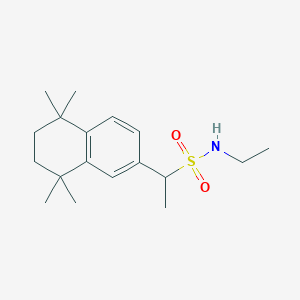


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
